chemical structure and properties of 1-(3,4,5-Trimethoxyphenyl)ethanol
chemical structure and properties of 1-(3,4,5-Trimethoxyphenyl)ethanol
An In-Depth Technical Guide to 1-(3,4,5-Trimethoxyphenyl)ethanol: Structure, Properties, and Synthesis
Introduction
1-(3,4,5-Trimethoxyphenyl)ethanol is a substituted aromatic alcohol that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, derived from the naturally abundant gallic acid, incorporates a trimethoxyphenyl group, a motif present in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and spectroscopic characterization, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Molecular Structure
The structural foundation of 1-(3,4,5-Trimethoxyphenyl)ethanol is a benzene ring substituted with three methoxy groups at positions 3, 4, and 5, and an ethanol group at position 1. This specific arrangement of functional groups imparts distinct chemical reactivity and physical properties to the molecule.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | 1-(3,4,5-Trimethoxyphenyl)ethanol |
| CAS Number | 30935-60-3 |
| Molecular Formula | C₁₁H₁₆O₄ |
| Molecular Weight | 212.24 g/mol |
| Canonical SMILES | CC(C1=CC(=C(C(=C1)OC)OC)OC)O |
| InChI Key | BQJCRGMLZYGSTR-UHFFFAOYSA-N |
The presence of the chiral center at the carbinol carbon means that the compound can exist as two enantiomers, (R)- and (S)-1-(3,4,5-Trimethoxyphenyl)ethanol.
Caption: 2D chemical structure of 1-(3,4,5-Trimethoxyphenyl)ethanol.
Physicochemical Properties
The physical and chemical properties of 1-(3,4,5-Trimethoxyphenyl)ethanol are dictated by its array of functional groups. The hydroxyl group allows for hydrogen bonding, influencing its melting point and solubility, while the methoxy groups contribute to its overall polarity and electronic character.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white solid | |
| Melting Point | 76-78 °C | |
| Boiling Point | 158-160 °C at 3 mmHg | |
| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate. | General chemical knowledge |
Synthesis via Grignard Reaction
A common and reliable method for the laboratory synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanol is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide to 3,4,5-trimethoxybenzaldehyde. The aldehyde serves as the electrophilic carbonyl carbon source, which, upon reaction with the Grignard reagent and subsequent acidic workup, yields the desired secondary alcohol.
Experimental Protocol
Materials:
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3,4,5-Trimethoxybenzaldehyde
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Methylmagnesium bromide (3.0 M solution in diethyl ether)
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Anhydrous diethyl ether (Et₂O)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
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Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 3,4,5-trimethoxybenzaldehyde (1.0 eq) dissolved in anhydrous diethyl ether.
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Grignard Addition: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to decompose the magnesium alkoxide intermediate.
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Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
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Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization to afford pure 1-(3,4,5-Trimethoxyphenyl)ethanol.
Caption: Workflow for the synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanol.
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed through various spectroscopic techniques. The following table summarizes the expected spectral data that validates the structure of 1-(3,4,5-Trimethoxyphenyl)ethanol.
Table 3: Spectroscopic Data
| Technique | Key Signals and Interpretation |
| ¹H NMR | δ ~1.4 (d, 3H, -CH₃), δ ~2.0 (s, 1H, -OH), δ ~3.8 (s, 9H, 3 x -OCH₃), δ ~4.8 (q, 1H, -CH(OH)-), δ ~6.5 (s, 2H, Ar-H) |
| ¹³C NMR | δ ~25 (CH₃), δ ~56 (OCH₃), δ ~70 (CHOH), δ ~103 (Ar-C), δ ~137 (Ar-C), δ ~140 (Ar-C), δ ~153 (Ar-C) |
| IR (cm⁻¹) | ~3400 (broad, O-H stretch), ~2960 (C-H stretch, sp³), ~2840 (C-H stretch, sp³), ~1590, 1500 (C=C stretch, aromatic), ~1240, 1125 (C-O stretch) |
| Mass Spec (EI) | m/z 212 (M⁺), 197 (M⁺ - CH₃), 182 (M⁺ - CH₂O), 169 |
Applications in Research
The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in several clinically important drugs, such as the antibacterial agent trimethoprim and the anticancer drug combretastatin A-4. Consequently, 1-(3,4,5-Trimethoxyphenyl)ethanol is a valuable intermediate for synthesizing analogs of these compounds. Its chiral nature also makes it a useful precursor for the asymmetric synthesis of more complex molecules, allowing for the exploration of stereospecific interactions with biological targets. Researchers utilize this compound to create libraries of novel small molecules for screening in various disease models, particularly in oncology and infectious diseases.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 304533, 1-(3,4,5-Trimethoxyphenyl)ethanol. [Link]
